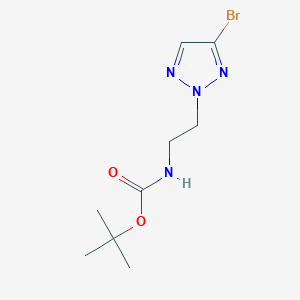![molecular formula C20H23N3O4 B2771040 N-[2-(3,4-二甲氧基苯基)乙基]-2-(3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酰胺 CAS No. 484049-26-5](/img/structure/B2771040.png)
N-[2-(3,4-二甲氧基苯基)乙基]-2-(3-氧代-1,2,3,4-四氢喹喔啉-2-基)乙酰胺
货号:
B2771040
CAS 编号:
484049-26-5
分子量:
369.421
InChI 键:
JICLZWSWWGUJDK-UHFFFAOYSA-N
注意:
仅供研究使用。不适用于人类或兽医用途。
现货
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide” is a complex organic compound. It contains a quinoxaline group, which is a type of heterocyclic compound. The presence of the dimethoxyphenyl group indicates that it has aromatic properties, and the acetamide group suggests that it may have amide-like reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a quinoxaline ring, an acetamide group, and a dimethoxyphenyl group . These groups would likely confer distinct chemical properties to the compound, such as aromaticity (from the phenyl and quinoxaline groups) and potential for hydrogen bonding (from the amide group).Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The amide group could participate in typical amide reactions, such as hydrolysis. The aromatic rings could undergo electrophilic aromatic substitution reactions, and the presence of methoxy groups could direct these reactions to specific positions on the ring .Physical and Chemical Properties Analysis
Some physical and chemical properties can be predicted based on the compound’s structure. For example, the presence of polar groups like the amide could make the compound somewhat soluble in polar solvents. The compound’s melting and boiling points would depend on its molecular weight and the strength of intermolecular forces .科学研究应用
合成方法和应用
- Mn(III)/Cu(II)介导的氧化自由基环化: 一项研究证明了在Mn(III)/Cu(II)介导的氧化自由基环化中使用N-[2-(3,4-二甲氧基苯基)乙基]-α-(甲硫基)乙酰胺,从而生成红花烷。此过程对于天然存在的红花生物碱的正式合成具有重要意义,展示了该化合物在复杂有机合成和天然产物衍生中的作用 (Chikaoka 等人,2003)。
- Crispine A的简便合成: 该化合物已用于高产环化过程,以合成(±)-Crispine A,展示了其利用易得材料创建复杂分子结构的效用 (F. King,2007)。
潜在治疗应用
- 抗癌药物合成: 合成了一种衍生物N-(2-氨基苯基)-2-(2-异丙基苯氧基)乙酰胺,并证实其靶向VEGFr受体,表明其作为抗癌药物的潜力。这突出了衍生物在靶向特定受体中的治疗应用 (Sharma 等人,2018)。
- 抗病毒剂: 从该化合物合成的新型喹喔啉衍生物对HCV、HBV、HSV-1和HCMV表现出显着的抗病毒活性,强调了其在开发抗病毒疗法中的潜在效用 (Heba S. A. Elzahabi,2017)。
分子和化学性质
- 互变异构研究: 该化合物的衍生物表现出互变异构,这是一种影响药物生物活性和稳定性的重要化学性质。了解这些性质对于药物设计和开发至关重要 (Chapman,1966)。
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-26-17-8-7-13(11-18(17)27-2)9-10-21-19(24)12-16-20(25)23-15-6-4-3-5-14(15)22-16/h3-8,11,16,22H,9-10,12H2,1-2H3,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JICLZWSWWGUJDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CC2C(=O)NC3=CC=CC=C3N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
快速询问
类别
最多查看
Ethyl 2-amino-4-methyl-3-phenylpentanoate
Cat. No.: B2770957
CAS No.: 2112249-47-3
1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1...
Cat. No.: B2770958
CAS No.: 2224536-03-0
3-(3,4-Dichlorobenzenesulfonamido)benzoic acid
Cat. No.: B2770959
CAS No.: 380432-28-0
N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,...
Cat. No.: B2770960
CAS No.: 476641-02-8
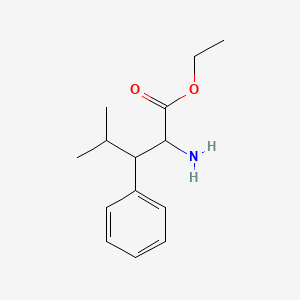
![1-[2-(Methoxymethyl)-6-methylmorpholin-4-yl]prop-2-en-1-one](/img/structure/B2770958.png)

![N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-2-phenylquinoline-4-carboxamide](/img/structure/B2770960.png)

![N-[1-(adamantan-1-yl)ethyl]-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2770962.png)


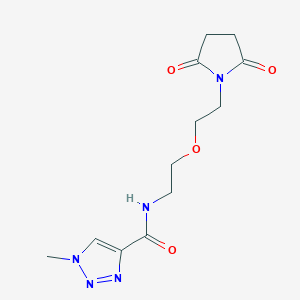
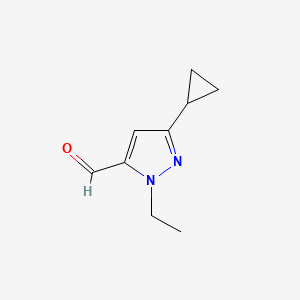
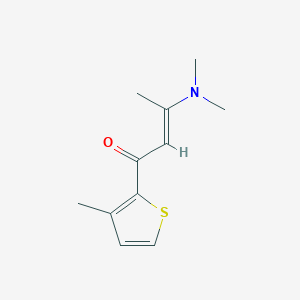
![2-[[5-[4-(Dimethylamino)phenyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B2770978.png)

